Cycloheptylurea

Übersicht

Beschreibung

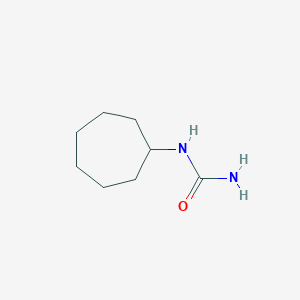

Cycloheptylurea is a synthetic compound with the linear formula C8H16N2O . It is part of a collection of rare and unique chemicals often provided to early discovery researchers . The CAS Number for this compound is 197311-88-9 .

Synthesis Analysis

The synthesis of this compound involves the use of 1-Chloro-4-isocyanatobenzene and cycloheptylamine . These materials are combined and stirred under reflux for several hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude product .

Molecular Structure Analysis

This compound crystallizes in the monoclinic space group P2 1 / c with a unit cell containing four molecules . The structure is stabilized by intermolecular hydrogen bonds . The molecule consists of a this compound ring, with a 4-chlorophenyl group attached to the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

1. Biological Activities of Cyclohepta[b]indoles

Cyclohepta[b]indoles, containing a seven-membered ring fused with an indole (similar to cycloheptylurea), demonstrate a wide range of biological activities. These include inhibition of adipocyte fatty-acid-binding protein, histone deacetylation, leukotriene production, and antituberculosis and anti-HIV activities. Found in both natural products and pharmaceuticals, this structure has garnered significant interest from the pharmaceutical industry for its potential therapeutic applications. Recent patents and research focus on the synthesis and functionalization of cyclohepta[b]indoles due to their biological significance (Stempel & Gaich, 2016).

2. Phase Transitions in Thiourea Inclusion Compounds with Cycloheptane

Research on the phase transitions in thiourea inclusion compounds with cycloheptane, a compound structurally related to this compound, has been conducted to understand their properties better. These studies involved variable temperature single-crystal X-ray diffraction and solid-state NMR experiments. They provided insights into the structural changes and dynamics of these compounds under different temperature conditions, which is crucial for understanding their potential applications in materials science and chemistry (Maris et al., 2001).

3. Efficient Backbone Cyclization of Linear Peptides

In the realm of peptide engineering, the cyclization of peptides is a significant area of study due to the stability it confers on the resultant cyclotide. This compound-related compounds play a role in this process. The research identified asparaginyl endopeptidases from the cyclotide-producing plant Oldenlandia affinis, which function in coupling C-terminal cleavage of propeptide substrates with backbone cyclization. This discovery offers a powerful tool for peptide engineering applications, where increased stability of peptide products is desired (Harris et al., 2015).

4. Molecular Orbital Degeneracy Studies

The cycloheptatrienyl radical, structurally related to this compound, has been studied for its paramagnetic resonance in various environments. This research provides essential insights into the molecular orbital degeneracy of such compounds. Understanding the electronic structure and behavior of these radicals in different environments is crucial for applications in physical chemistry and materials science (Silverstone et al., 1964).

5. Synthesis of Cycloheptyne-Co2(CO)6 Complex

The synthesis of a cycloheptyne dicobalt-carbonyl complex, which can selectively react in different cycloadditions, is another area where this compound-related compounds are explored. This study demonstrates the potential of such compounds in organic synthesis and chemical reactions, highlighting their versatility and applicability in various chemical processes (Cormier et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

cycloheptylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGLLXJFYCJRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)

![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)